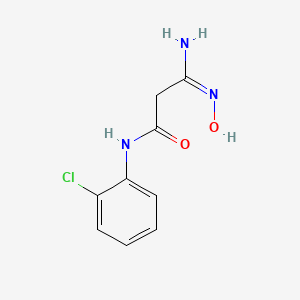
N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring and a hydroxycarbamimidoyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and ethyl chloroacetate.
Formation of Intermediate: The reaction between 2-chloroaniline and ethyl chloroacetate under basic conditions forms an intermediate compound.
Hydroxycarbamimidoyl Group Introduction: The intermediate is then reacted with hydroxylamine hydrochloride to introduce the hydroxycarbamimidoyl group.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide or thiourea.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxycarbamimidoyl group could play a role in binding to active sites, while the chloro-phenyl group may influence the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
N-(2-Chloro-phenyl)-acetamide: Lacks the hydroxycarbamimidoyl group.
N-(2-Hydroxy-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide: Has a hydroxy group instead of a chloro group on the phenyl ring.
N-(2-Bromo-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide: Contains a bromo group instead of a chloro group.
Uniqueness
N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide is unique due to the combination of the chloro-phenyl and hydroxycarbamimidoyl groups, which may confer specific chemical and biological properties not found in similar compounds.
属性
分子式 |
C9H10ClN3O2 |
|---|---|
分子量 |
227.65 g/mol |
IUPAC 名称 |
(3E)-3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
InChI 键 |
ISAQYFYVRMYXTH-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C(=C1)NC(=O)C/C(=N\O)/N)Cl |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=NO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


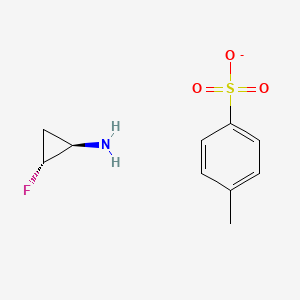
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)
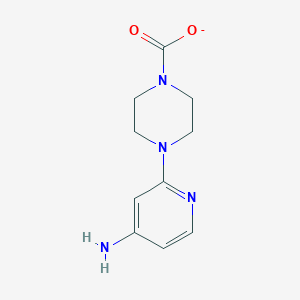


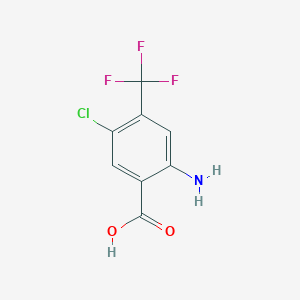
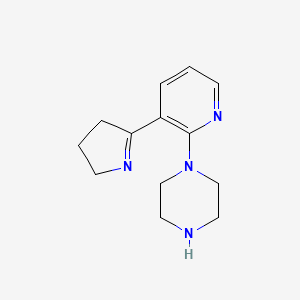
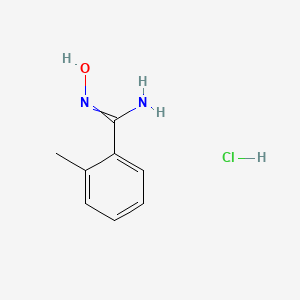
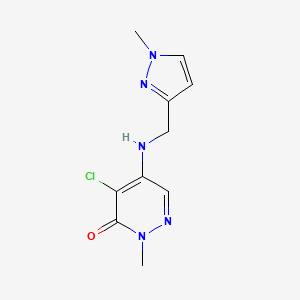
![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)
![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)


